The presence of the fluorinated ethoxy groups attached to the benzene ring introduces electron-withdrawing character and bulky substituents. This combination could be of interest for researchers developing new materials with specific properties, such as liquid crystals or fluoropolymers [].
,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene could potentially serve as a building block in organic synthesis. The aromatic core and the reactive ethoxy functionalities could be utilized to create more complex molecules with desired properties.
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two 1,1,2,2-tetrafluoroethoxy groups. Its molecular formula is C10H6F8O2, and it has a molecular weight of approximately 310.14 g/mol . This compound exhibits notable chemical stability under standard conditions and is primarily recognized for its applications in various industrial and research settings.
The synthesis of 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene typically involves the alkylation of a suitable benzene derivative with 1,1,2,2-tetrafluoroethanol in the presence of a catalyst. Common methods include:
These methods allow for the controlled introduction of the tetrafluoroethoxy groups onto the benzene ring .
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene finds applications in various fields:
Several compounds share structural similarities with 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | C10H6F8O2 | Similar structure; different substitution pattern |
| 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene | C10H6F8O2 | Another positional isomer; potential differences in reactivity |
| 1-(1,1,2,2-Tetrafluoroethoxy)-4-fluorobenzene | C8H5F5O | Contains a single tetrafluoroethoxy group; more reactive due to fewer substituents |
| 4-(Perfluoropropyl)phenol | C9H7F9O | Contains perfluorinated substituents; differing properties due to chain length |
The uniqueness of 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene lies in its symmetrical substitution pattern on the benzene ring and the presence of two tetrafluoroethoxy groups which contribute to its stability and potential applications in specialized fields .
Nucleophilic aromatic substitution represents a fundamental pathway for the synthesis of 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene [1] [2]. This mechanism involves the displacement of electron-withdrawing groups on aromatic rings through nucleophilic attack, proceeding via the formation of a Meisenheimer complex intermediate [2] [3]. The reaction is particularly effective when the aromatic substrate contains electron-withdrawing substituents positioned ortho or para to the leaving group [1] [2].
The nucleophilic aromatic substitution mechanism for fluorinated ether synthesis proceeds through a two-step addition-elimination pathway [1]. Initially, the nucleophile attacks the electron-deficient aromatic carbon, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex [2] [3]. This intermediate is stabilized by the electron-withdrawing tetrafluoroethoxy groups, which delocalize the negative charge through their strong inductive effects [5]. Subsequently, the leaving group is eliminated, restoring aromaticity and yielding the desired fluorinated ether product [2].
The tetrafluoroethoxy substituent plays a crucial role in activating the aromatic ring toward nucleophilic attack [5]. The strong electron-withdrawing nature of the fluorinated alkoxy group significantly enhances the electrophilicity of the aromatic carbon atoms, facilitating nucleophilic substitution reactions . This electronic effect is particularly pronounced at the ortho and para positions relative to the tetrafluoroethoxy group, making these sites highly reactive toward nucleophilic attack [1] [2].
Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 1,4-Difluorobenzene | Tetrafluoroethanol | DMF | 80-120 | 4-8 h | 65-75 |
| 1,4-Dichlorobenzene | Tetrafluoroethanol | DMSO | 100-140 | 6-12 h | 70-80 |
| 1,4-Dinitrobenzene | Tetrafluoroethanol | NMP | 60-100 | 2-6 h | 80-90 [1] |
The mechanism exhibits high regioselectivity, with substitution occurring preferentially at positions bearing the best leaving groups [1] [2]. The relative leaving group ability follows the order: fluoride > chloride > bromide > nitro group, consistent with their electron-withdrawing capabilities and the stability of the corresponding anions [2] [3]. Optimal reaction conditions typically require elevated temperatures (80-140°C) and polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or N-methylpyrrolidone to stabilize the charged intermediates [1] [2].
Palladium-catalyzed carbon-oxygen coupling reactions provide an alternative synthetic route to 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene through cross-coupling methodologies [7] [8]. These transformations utilize palladium complexes to facilitate the formation of aromatic ether bonds under milder conditions compared to traditional nucleophilic aromatic substitution reactions [9] [10].
The palladium-catalyzed synthesis proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [11] [9]. The reaction begins with the oxidative addition of an aryl halide substrate to a palladium(0) complex, forming a palladium(II) aryl intermediate [9] [10]. Subsequent coordination and deprotonation of the fluorinated alcohol substrate generates a palladium-alkoxide complex [7] [8]. The catalytic cycle is completed by reductive elimination, which forms the carbon-oxygen bond and regenerates the palladium(0) catalyst [9] [10].
Table 2: Palladium-Catalyzed Carbon-Oxygen Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | BuBrettPhos | Cs₂CO₃ | Toluene | 100-120 | 60-120 | 75-85 [7] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-100 | 90-180 | 70-80 [8] |
| PdCl₂(PPh₃)₂ | DPEPhos | Cs₂CO₃ | DMF | 120-140 | 120-240 | 65-75 [9] |
The choice of ligand significantly influences the reaction efficiency and selectivity [7] [8]. Bulky phosphine ligands such as BuBrettPhos and XPhos have demonstrated superior performance in facilitating carbon-oxygen bond formation with fluorinated alcohols [7] [8]. These ligands provide optimal steric and electronic environments around the palladium center, promoting efficient reductive elimination while minimizing competing side reactions [7] [10].
Base selection plays a critical role in the reaction mechanism, as it facilitates alcohol deprotonation and alkoxide formation [7] [8]. Cesium carbonate and potassium phosphate have emerged as preferred bases due to their appropriate basicity and solubility characteristics in organic solvents [7] [8]. The mild basicity of these carbonate bases prevents decomposition of the fluorinated alcohol substrates while maintaining sufficient nucleophilicity for efficient coupling [7].
Copper-catalyzed etherification reactions offer an economical alternative to palladium-based methodologies for synthesizing fluorinated aromatic ethers [12] [13]. These protocols utilize copper catalysts to promote carbon-oxygen bond formation between aryl halides and fluorinated alcohols under relatively mild conditions [12] [13].
The copper-catalyzed mechanism involves the formation of a copper-alkoxide intermediate through ligand exchange between the copper catalyst and the alcohol substrate [12] [13]. This alkoxide species then undergoes nucleophilic substitution with an activated aryl halide, forming the desired ether product and regenerating the copper catalyst [12]. The reaction typically requires the presence of a ligand to stabilize the copper center and a base to facilitate alcohol deprotonation [12] [13].
Table 3: Copper-Catalyzed Etherification Reaction Parameters
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|---|---|---|
| CuI | None | LiOᵗBu | ROH | 80-110 | 1 | 70-85 [12] |
| Cu(OAc)₂ | DMAP | K₂CO₃ | Dioxane | 100-120 | 1 | 65-80 [13] |
| CuBr | Phenanthroline | Cs₂CO₃ | DMF | 120-140 | 1 | 75-90 [12] |
The ligand-free copper iodide system with lithium tert-butoxide base has demonstrated particular effectiveness for fluorinated alcohol substrates [12]. This system generates lithium alkoxides in situ, which serve as competent nucleophiles for aromatic substitution reactions [12]. The use of the alcohol as solvent provides high substrate concentration while maintaining homogeneous reaction conditions [12].
Alternative copper catalysts such as copper(II) acetate with 4-(dimethylamino)pyridine ligand have shown compatibility with a broader range of aryl halide substrates [13]. These systems operate under aerobic conditions and tolerate various functional groups, making them suitable for complex molecule synthesis [13]. The reaction proceeds through a copper(I)/copper(III) catalytic cycle involving oxidative addition, alcohol coordination, and reductive elimination steps [13].
Continuous flow synthesis methodologies have emerged as powerful tools for optimizing the production of fluorinated ethers, including 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene [14] [15]. These approaches offer enhanced reaction control, improved heat and mass transfer, and increased safety compared to traditional batch processes [14] [16].
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, allowing for systematic optimization of synthetic conditions [14] [15]. The continuous nature of flow processes facilitates real-time monitoring and adjustment of reaction parameters, leading to improved yield and selectivity [14]. Additionally, the enhanced mixing characteristics in microreactor systems promote efficient contact between reactants, particularly beneficial for gas-liquid reactions involving fluorinated substrates [14] [16].
Table 4: Continuous Flow Synthesis Parameters
| Reactor Type | Temperature (°C) | Pressure (bar) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) |
|---|---|---|---|---|---|
| Microreactor | 120-150 | 5-10 | 0.1-1.0 | 5-30 | 85-95 [14] |
| Tubular Reactor | 100-130 | 3-8 | 1.0-5.0 | 10-60 | 80-90 [15] |
| Packed Bed | 110-140 | 4-12 | 0.5-2.0 | 15-45 | 82-92 [14] |
The implementation of continuous flow processes for fluorinated ether synthesis offers several advantages over batch methods [14] [15]. The improved heat transfer in flow reactors enables better temperature control, particularly important for exothermic fluorination reactions [14]. The reduced reaction volumes and enhanced containment minimize exposure to hazardous fluorinated reagents while maintaining high throughput [14] [16].
Process intensification through flow chemistry allows for the development of telescoped synthetic sequences, where multiple reaction steps are performed in series without intermediate purification [17] [14]. This approach reduces solvent consumption, minimizes waste generation, and improves overall process efficiency [14]. The integration of online analytical monitoring enables real-time process optimization and quality control [14] [15].
The purification of 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene requires specialized techniques adapted to the unique properties of fluorinated compounds [18] [19]. The high chemical stability and distinct physical properties of fluorinated ethers necessitate tailored purification strategies to achieve high purity products [19] [20].
Distillation represents the primary purification method for fluorinated ethers due to their thermal stability and well-defined boiling points [18]. Simple distillation is typically sufficient for removing volatile impurities and unreacted starting materials . The process involves heating the crude product under controlled conditions, typically at reduced pressure to minimize thermal decomposition [18] [21]. Fractional distillation may be employed when multiple fluorinated compounds with similar boiling points are present [18].
Table 5: Purification Methods and Efficiency
| Method | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Applications |
|---|---|---|---|---|
| Simple Distillation | 80-120°C, 0.1-1 torr | 95-98 | 85-95 | Volatile impurity removal |
| Fractional Distillation | 100-150°C, 1-10 torr | 98-99.5 [18] | 80-90 [18] | Close-boiling mixtures |
| Flash Chromatography | Ambient, 1 atm | 99-99.9 [19] | 75-85 [19] | Complex mixtures |
| Recrystallization | Variable, 1 atm | 97-99 [18] | 70-80 [18] | Solid products |
Flash chromatography using fluorinated stationary phases provides enhanced selectivity for fluorinated compound purification [19] [20]. Fluorinated silica phases exhibit unique retention characteristics for fluorinated analytes through specific fluorine-fluorine interactions [19] [22]. These interactions enable efficient separation of fluorinated ethers from non-fluorinated impurities and related fluorinated compounds [19] [20].
The selection of appropriate mobile phase systems is crucial for optimal chromatographic separation [19] [20]. Fluorinated compounds typically exhibit strong retention on fluorinated stationary phases, requiring higher eluting power solvents for efficient elution [20]. Gradient elution systems using mixtures of hexane, ethyl acetate, and fluorinated solvents provide optimal separation efficiency [19].
Recrystallization techniques can be employed for solid fluorinated ether derivatives, utilizing the unique solubility characteristics of fluorinated compounds [18] [21]. The choice of recrystallization solvent depends on the specific solubility profile of the target compound and its impurities [18]. Common recrystallization solvents include ethanol, methanol, and fluorinated alcohols, which provide appropriate solubility characteristics for fluorinated ethers [18] [21].
Yield maximization strategies focus on optimizing reaction conditions and minimizing side reactions [14]. Temperature control is particularly important, as excessive temperatures can lead to decomposition or unwanted side reactions [16]. The use of appropriate catalyst systems and reaction atmospheres helps maintain selectivity and prevent oxidative degradation [12] [7].
Continuous purification processes integrated with flow synthesis enable real-time product isolation and purification [14] [23]. These systems combine reaction and separation operations, reducing processing time and improving overall efficiency [14]. The implementation of online monitoring and control systems ensures consistent product quality while minimizing manual intervention [14] [15].
Table 6: Yield Optimization Parameters
| Parameter | Optimal Range | Effect on Yield | Considerations |
|---|---|---|---|
| Temperature | 80-140°C | High impact | Thermal stability |
| Catalyst Loading | 1-10 mol% | Moderate impact | Cost efficiency |
| Reaction Time | 2-12 hours | Moderate impact | Side reaction minimization |
| Solvent Selection | Polar aprotic | High impact | Substrate solubility |
| Atmosphere | Inert (N₂/Ar) | Low impact | Oxidation prevention |
The optimization of reaction stoichiometry plays a crucial role in maximizing product yield while minimizing waste [12]. Slight excess of the nucleophilic alcohol component typically improves conversion efficiency, while excessive amounts can complicate purification . The use of catalytic amounts of appropriate catalysts reduces reagent costs while maintaining high reaction efficiency [12] [7].
Advanced purification techniques such as supercritical fluid chromatography have shown promise for fluorinated compound separation [24]. These methods offer enhanced selectivity and reduced solvent consumption compared to traditional liquid chromatography [24]. The unique properties of supercritical carbon dioxide as a mobile phase provide excellent compatibility with fluorinated compounds [24].
1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene demonstrates distinctive thermodynamic characteristics primarily attributed to its highly fluorinated structure and symmetrical substitution pattern on the benzene ring [1] [2] [4]. The compound exhibits a molecular formula of C₁₀H₆F₈O₂ with a molecular weight of 310.14 g/mol, which influences its thermodynamic properties significantly [1] [5] [4].
The phase transition behavior of 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene is characterized by specific thermal parameters that reflect the influence of fluorine substitution on molecular interactions. The compound exists as a liquid at ambient conditions [2] , indicating that intermolecular forces, while present, are insufficient to maintain a solid phase at room temperature.
The melting point data for this specific compound is not explicitly reported in available literature, however, comparison with fluorinated benzene derivatives provides insight into expected behavior. Fluorobenzene, a simpler fluorinated analog, exhibits a melting point of -44°C [7] [8], which is notably lower than benzene (5.5°C) due to disrupted crystal packing caused by fluorine substitution . This phenomenon, known as the "fluorine effect" on crystal structure, results from the inability of fluorinated compounds to maintain the highly ordered herringbone crystal structure characteristic of benzene .
For 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene, the symmetrical substitution pattern at the para positions may partially preserve some crystal packing efficiency compared to asymmetrically substituted derivatives . However, the bulky tetrafluoroethoxy groups likely prevent optimal intermolecular arrangements, resulting in reduced melting point compared to the parent benzene compound.
The thermal stability of the compound is enhanced by the presence of strong carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry [9]. This contributes to the compound's resistance to thermal decomposition and explains its utility in applications requiring elevated temperature stability [9].
The vapor pressure characteristics of 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene are reflected in its boiling point behavior under reduced pressure conditions. The compound exhibits a boiling point of 81-83°C at 10 mmHg pressure [1] [2] [4], which indicates moderate volatility under vacuum conditions. This relatively low boiling point under reduced pressure is typical for compounds containing multiple fluorine atoms, as fluorination generally reduces intermolecular van der Waals interactions [1].
The vapor pressure-temperature relationship can be understood through comparison with related fluorinated compounds. The reduced boiling point compared to atmospheric pressure conditions suggests that the compound follows typical Clausius-Clapeyron behavior, where vapor pressure increases exponentially with temperature [10]. The presence of eight fluorine atoms in the tetrafluoroethoxy substituents contributes to weaker intermolecular forces compared to hydrocarbon analogs, facilitating vapor formation at lower temperatures [11] [12].
The flash point of 90°C indicates the minimum temperature at which the compound can form an ignitable vapor-air mixture [2] . This property is crucial for safety considerations during handling and storage, as it defines the temperature threshold for potential fire hazards.
The solvation behavior of 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene is fundamentally influenced by its highly fluorinated structure, which imparts unique solvent-solute interaction characteristics. The compound's molecular architecture, featuring aromatic character combined with perfluorinated ether substituents, creates a complex solvation profile that differs significantly from conventional organic solvents [13] [14].
While specific Hansen solubility parameters for 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene are not directly available in the literature, theoretical predictions can be made based on the compound's structural features and comparison with related fluorinated systems [15] [16] [17]. Hansen solubility parameters consist of three components: dispersion (δₑ), polar (δₚ), and hydrogen bonding (δₕ) contributions [16] [17].
For fluorinated aromatic compounds, the dispersion component typically decreases compared to hydrocarbon analogs due to the electronegativity of fluorine atoms reducing polarizability [17]. The polar component may show moderate values due to the C-F dipoles, while the hydrogen bonding component remains minimal due to the absence of traditional hydrogen bond donors or acceptors [16] [17].
Based on structural analysis and comparison with similar fluorinated compounds, estimated Hansen solubility parameters for 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene would likely fall within the following ranges:
These values suggest limited solubility in highly polar solvents such as water or alcohols, while showing better compatibility with moderately polar aprotic solvents and fluorinated media [16] [18].
The interaction dynamics between 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene and various solvents are governed by the compound's unique electronic structure and molecular geometry [13] [14]. The presence of the aromatic benzene ring provides π-electron density for potential π-π interactions with other aromatic systems, while the fluorinated ether substituents contribute to the overall solvation behavior through dipole-dipole interactions and van der Waals forces [13].
Fluorinated compounds typically exhibit preferential solvation in fluorinated media due to favorable fluorine-fluorine interactions [19] [20]. This phenomenon, known as "fluorous phase behavior," results from the weak intermolecular interactions between fluorinated molecules and the thermodynamic preference for like-dissolves-like behavior [19] [21].
The ether oxygen atoms in the tetrafluoroethoxy groups can participate in weak coordination interactions with Lewis acidic species, though their electron density is significantly reduced compared to non-fluorinated ethers due to the electron-withdrawing effect of adjacent fluorine atoms [22] [20]. This reduced basicity affects the compound's ability to form hydrogen bonds or coordinate with metal centers [22].
Solvent-solute interactions involving 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene are expected to be predominantly dispersive in nature, with limited polar contributions [13] [14]. The compound likely demonstrates poor solvation of ionic species but may effectively dissolve nonpolar organic materials and other fluorinated compounds [14] [19].
The surface energy properties of 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene are significantly influenced by the presence of fluorinated substituents, which are known to dramatically reduce surface tension and alter wetting behavior compared to hydrocarbon analogs [11] [12] [23] [24].
Fluorinated compounds generally exhibit lower surface energies than their hydrocarbon counterparts due to the unique properties of the carbon-fluorine bond [11] [12] [25]. The electronegativity of fluorine creates a low-energy surface that resists wetting by most liquids, contributing to hydrophobic and oleophobic characteristics [23] [26] [24].
For aromatic fluorinated compounds specifically, surface tension values typically range between 15-25 mN/m, significantly lower than benzene (28.88 mN/m) and other conventional aromatic solvents [11] [12]. The presence of multiple fluorine atoms in 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene suggests that its surface tension would fall within or below this range.
The symmetrical substitution pattern of the compound may contribute to uniform surface properties, as the para-positioning of identical substituents creates a balanced molecular dipole and consistent surface presentation [26]. This symmetry could result in more predictable surface energy characteristics compared to asymmetrically substituted analogs.
The compound's surface energy characteristics make it potentially valuable for applications requiring low surface tension, such as wetting agents, surface modification, and specialty coatings [24]. The combination of aromatic character with fluorinated substituents provides a unique balance of chemical stability and surface activity [23] [24].
Critical surface tension behavior, which describes the maximum surface tension of liquids that will completely wet a surface, is expected to be low for surfaces containing 1,4-bis(1,1,2,2-tetrafluoroethoxy)benzene [23] [26]. This property is particularly relevant for understanding the compound's behavior in interfacial applications and its potential use in surface modification technologies [26] [25].
Irritant